Strictosidine aglycone(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N2O4+ |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl (2R,3R,4S)-3-ethenyl-2-hydroxy-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-1-yl]methyl]-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-12-15(16(20(24)26-2)11-27-21(12)25)10-18-19-14(8-9-22-18)13-6-4-5-7-17(13)23-19/h3-7,11-12,15,18,21-23,25H,1,8-10H2,2H3/p+1/t12-,15+,18+,21-/m1/s1 |
InChI Key |
HXLWDALZXJIPSY-LPIRWUFSSA-O |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC2C3=C(CC[NH2+]2)C4=CC=CC=C4N3)C=C)O |
Origin of Product |
United States |
Enzymatic Generation and Reactive Intermediate Nature of Strictosidine Aglycone
Strictosidine (B192452) β-D-Glucosidase (SGD) Catalyzed Deglucosylation of Strictosidine
The gateway to the vast family of MIAs is the deglucosylation of strictosidine, a reaction catalyzed by the highly specific enzyme, strictosidine β-D-glucosidase (SGD). nih.govresearchgate.net This enzymatic step is crucial as it activates the otherwise stable strictosidine molecule, initiating the complex biosynthetic pathways. nih.govnih.govoup.com
Structural Biology of Strictosidine β-D-Glucosidase
Strictosidine β-D-glucosidase is a member of the glycosyl hydrolase 1 (GH1) family, characterized by a (β/α)8-barrel structure. tandfonline.comoup.com X-ray crystallography studies have provided detailed three-dimensional structures of SGD from Rauvolfia serpentina, both in its native form and in a complex with its substrate, strictosidine. nih.govrcsb.orgrcsb.org These studies reveal a total structure weight of approximately 121.92 kDa to 122.98 kDa, with a modeled residue count of around 935 to 936. rcsb.orgrcsb.org A notable feature of the SGD structure is the unique conformation of the Trp-388 residue, which differs from that observed in other plant, bacterial, and archaeal glucosidases and is specific to the SG enzyme. nih.govnih.gov This distinct structural element is believed to play a significant role in the enzyme's substrate specificity. nih.govnih.gov
Table 1: Structural Properties of Rauvolfia serpentina Strictosidine β-D-Glucosidase
| Property | Value | Reference |
| PDB ID (Native) | 2JF7 | rcsb.org |
| PDB ID (Complex with Strictosidine) | 2JF6 | rcsb.org |
| Total Structure Weight | ~122-123 kDa | rcsb.orgrcsb.org |
| Method of Structure Determination | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.48 Å | rcsb.org |
Enzymatic Mechanism and Active Site Residues of Strictosidine β-D-Glucosidase
The catalytic mechanism of SGD involves a classic acid/base-catalyzed hydrolysis of the glycosidic bond. Structural analyses and site-directed mutagenesis experiments have identified several key amino acid residues essential for catalysis. nih.govnih.gov Glu-207 acts as the proton donor, while Glu-416 serves as the nucleophile. nih.govuniprot.org His-161 is also crucial for the reaction, likely by stabilizing the transition state during hydrolysis. nih.gov The unique conformation of Trp-388, along with Phe-221, contributes to the formation of the substrate-binding pocket for the hydrophobic part of strictosidine. nih.gov The replacement of these critical residues, particularly His-161, with other amino acids has been shown to dramatically reduce or abolish enzyme activity. nih.gov
Table 2: Key Active Site Residues of Strictosidine β-D-Glucosidase and Their Functions
| Residue | Function | Reference |
| Glu-207 | Proton Donor | nih.govuniprot.org |
| Glu-416 | Nucleophile | nih.govuniprot.org |
| His-161 | Transition State Stabilization | nih.gov |
| Trp-388 | Substrate Binding and Specificity | nih.govnih.gov |
Substrate Specificity and Catalytic Efficiency of Strictosidine β-D-Glucosidase
Strictosidine β-D-glucosidase exhibits high substrate specificity for strictosidine. nih.govcimap.res.in This specificity is crucial for channeling the metabolic flux towards the biosynthesis of MIAs. The enzyme's catalytic efficiency (kcat/Km) for strictosidine has been determined, highlighting its effectiveness in processing its natural substrate. uniprot.org Studies on SGD from Catharanthus roseus have shown that the enzyme is likely associated with the endoplasmic reticulum. researchgate.net Interestingly, an alternative splicing event of the SGD gene in C. roseus can produce a shorter, inactive isoform (shSGD) that can interact with and inhibit the active SGD, suggesting a regulatory mechanism for MIA biosynthesis. oup.comcimap.res.in
Instability and Reactivity of Strictosidine Aglycone as a Biosynthetic Hub
The product of SGD catalysis, strictosidine aglycone, is a highly unstable and reactive molecule. nih.govoup.commdpi.com This inherent instability is the driving force behind the diversification of the MIA pathway, as the aglycone spontaneously rearranges into various intermediates that serve as substrates for a multitude of downstream enzymes. cimap.res.inrsc.orgresearchgate.net
Formation of Ring-Opened and Iminium Intermediates from Strictosidine Aglycone
Upon deglucosylation, the hemiacetal of strictosidine aglycone is in equilibrium with a ring-opened dialdehyde (B1249045) form. rsc.orgjst.go.jp This open-chain form is highly reactive and can undergo intramolecular cyclization between the secondary amine (N4) and the aldehyde at C21 to form an iminium ion intermediate. jst.go.jp The formation of this electrophilic iminium species is a critical step that precedes further enzymatic transformations. researchgate.netacs.org
Isomerization Pathways of Strictosidine Aglycone
The strictosidine aglycone can exist as a mixture of various isomers in equilibrium. biorxiv.orgebi.ac.uk These include cathenamine (B1202132), epi-cathenamine, and 4,21-dehydrogeissoschizine (B1238243). cimap.res.inresearchgate.net The formation of these different isomers provides a branching point in the MIA biosynthetic pathway, leading to the synthesis of different classes of alkaloids, such as the heteroyohimbine, iboga, and aspidosperma types. mdpi.comresearchgate.net For instance, the reduction of the iminium form of strictosidine aglycone by different reductases can lead to various stereoisomeric products. researchgate.netbiorxiv.org The isomerization to dehydrogeissoschizine, for example, involves an intramolecular reaction between the aldehyde and the secondary amine. rsc.org These spontaneous and enzyme-catalyzed isomerizations underscore the role of strictosidine aglycone as a versatile and crucial hub in the biosynthesis of a vast array of complex natural products.
Divergent Enzymatic Transformations of Strictosidine Aglycone in Alkaloid Biosynthesis
Reductive Pathways Initiated from Strictosidine (B192452) Aglycone
A significant number of enzymatic reactions acting on strictosidine aglycone are reductions, primarily catalyzed by members of the medium-chain dehydrogenase/reductase (MDR) superfamily. nih.gov These enzymes, often exhibiting remarkable stereoselectivity, are responsible for the formation of various foundational alkaloid skeletons.
Geissoschizine synthase (GS), a medium-chain alcohol dehydrogenase, catalyzes the reduction of an iminium moiety within an isomer of strictosidine aglycone, 4,21-dehydrogeissoschizine (B1238243), to produce geissoschizine. nih.govresearchgate.netacs.org This reaction is a critical gateway for the biosynthesis of numerous complex MIAs, including the anticancer agents vinblastine (B1199706) and vincristine. frontiersin.orgmpg.de The reaction is an irreversible 1,2-iminium reduction. biorxiv.orgnih.gov Structural and mutagenesis studies have shown that while the catalytic zinc ion is essential for this activity, the canonical proton relay system seen in typical alcohol dehydrogenases is not required for the reduction of the activated iminium substrate. biorxiv.orgresearchgate.netwiley.com In Catharanthus roseus, two homologous GS enzymes, GS1 and GS2, have been identified. acs.org The concerted action of GS and geissoschizine oxidase (GO), a cytochrome P450, is necessary to convert strictosidine aglycone into the Strychnos alkaloid akuammicine (B1666747). nih.govdntb.gov.ua
Table 1: Geissoschizine Synthase (GS) Mediated Reduction
| Enzyme | Substrate (Isomer of Strictosidine Aglycone) | Product | Reaction Type | Key Feature |
|---|
Tetrahydroalstonine (B1682762) synthase (THAS) is another alcohol dehydrogenase homolog that acts on strictosidine aglycone, but it directs the biosynthetic flux towards the formation of heteroyohimbine-type alkaloids. nih.gov THAS catalyzes the stereoselective reduction of an iminium isomer of strictosidine aglycone to yield tetrahydroalstonine as the major product. nih.govmpg.de A minor product, ajmalicine (B1678821), which is a stereoisomer of tetrahydroalstonine, is also formed. nih.gov This enzyme is classified as a 1,2-iminium reductase. biorxiv.orgnih.gov Like GS, THAS activity is dependent on a catalytic zinc ion but does not require the conserved proton relay mechanism. biorxiv.orgwiley.com The discovery of THAS was significant as it represented the first identification of a biosynthetic gene acting directly downstream of strictosidine glucosidase. nih.gov
Table 2: Tetrahydroalstonine Synthase (THAS) Catalyzed Reduction
| Enzyme | Substrate (Isomer of Strictosidine Aglycone) | Major Product | Minor Product | Reaction Type |
|---|
Dihydroprecondylocarpine acetate (B1210297) synthase (DPAS) is a versatile enzyme that, in addition to its primary role in reducing precondylocarpine acetate, can also act on strictosidine aglycone. biorxiv.orgacs.org When incubated with strictosidine aglycone, DPAS catalyzes a non-canonical 1,4-reduction of the α,β-unsaturated aldehyde moiety. biorxiv.orgnih.gov This reaction yields a previously uncharacterized compound named 19,20-dihydrovallesiachotamine. biorxiv.orgnih.gov Unlike the 1,2-iminium reductions catalyzed by GS and THAS, this 1,4-aldehyde reduction by DPAS requires a catalytic residue, Thr54, to facilitate the reaction with the less electronically activated substrate. biorxiv.orgnih.gov Mutagenesis studies have shown that mutating residues involved in the typical catalytic zinc binding and proton relay can lead to a loss of activity or even switch the reaction type to a 1,2-iminium reduction, forming tetrahydroalstonine. biorxiv.orgd-nb.info
Table 3: Dihydroprecondylocarpine Acetate Synthase (DPAS) Catalyzed Reduction
| Enzyme | Substrate | Product | Reaction Type | Key Catalytic Residue |
|---|
The broader family of medium-chain dehydrogenases/reductases (MDRs) is responsible for the remarkable diversity of reductive transformations of strictosidine aglycone. nih.gov These enzymes, including GS, THAS, and DPAS, exhibit distinct catalytic architectures that allow for non-canonical reactions like 1,2- and 1,4-iminium reductions and 1,4-carbonyl reductions. nih.govacs.org The stereochemical outcome of the reduction is tightly controlled by the specific MDR involved. For instance, Dihydrocorynantheine Synthase (DCS) from Mitragyna speciosa can catalyze sequential 1,4- and 1,2-iminium reductions to produce either (20S)- or (20R)-corynantheidine, depending on the specific DCS isoform, highlighting the role of these enzymes in controlling stereochemistry. mpg.de Similarly, reductases like yohimbine (B192690) synthase (YOS) and heteroyohimbine synthase (HYS) reduce different isomers of the strictosidine aglycone to generate various yohimbine and heteroyohimbine alkaloids. acs.orgoup.com The evolution of these diverse MDRs from canonical alcohol dehydrogenases appears to be a key factor in the chemical diversification of MIAs. acs.org
Oxidative and Rearrangement Pathways from Strictosidine Aglycone
Beyond reduction, strictosidine aglycone and its immediate downstream products are substrates for oxidative enzymes, particularly from the Cytochrome P450 family, which catalyze complex rearrangements to form different alkaloid scaffolds.
Cytochrome P450 monooxygenases (CYPs) play a pivotal role in diversifying the structures derived from strictosidine aglycone. A key example is the Sarpagan Bridge Enzyme (SBE), a CYP that acts on geissoschizine, the product of GS. nih.gov SBE catalyzes an oxidative cyclization of geissoschizine to form polyneuridine (B1254981) aldehyde, which possesses the characteristic sarpagan bridge. nih.govnih.gov This reaction is crucial for the biosynthesis of sarpagan- and ajmalan-type alkaloids, such as the anti-arrhythmic agent ajmaline. nih.govnih.gov Interestingly, SBE exhibits substrate-dependent catalytic activity; it can also aromatize tetrahydroalstonine to alstonine (B1665729), demonstrating how a single enzyme can contribute to different branches of the MIA pathway. nih.govresearchgate.net Another important CYP is Geissoschizine Oxidase (GO), which, in concert with GS, converts strictosidine aglycone to akuammicine, a Strychnos alkaloid. nih.govrsc.org These P450s introduce critical C-C bonds and trigger rearrangements, thereby generating immense structural complexity from a common precursor. rsc.org
Table 4: Cytochrome P450 Mediated Transformations
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Sarpagan Bridge Enzyme (SBE) | Geissoschizine | Polyneuridine Aldehyde | Oxidative cyclization, formation of sarpagan bridge nih.gov |
| Sarpagan Bridge Enzyme (SBE) / Alstonine Synthase (AS) | Tetrahydroalstonine | Alstonine | Aromatization frontiersin.orgnih.gov |
Formation of Preakuammicine and Akuammicine Skeletons from Strictosidine Aglycone
The biosynthesis of the preakuammicine and akuammicine skeletons from strictosidine aglycone represents a significant branch in MIA pathways, leading to the formation of Strychnos-type alkaloids. nih.gov A key enzymatic system in Catharanthus roseus involving a geissoschizine synthase (GS), an alcohol dehydrogenase, and a cytochrome P450, geissoschizine oxidase (GO), acts on strictosidine aglycone to produce preakuammicine. nih.govnih.gov
The proposed sequence begins with the reduction of a strictosidine aglycone isomer, 4,21-dehydrogeissoschizine, to geissoschizine. nih.govresearchgate.net Geissoschizine then undergoes an oxidative rearrangement catalyzed by GO to form dehydropreakuammicine, which is subsequently reduced to preakuammicine. nih.govresearchgate.net Preakuammicine is an unstable intermediate that can undergo non-enzymatic deformylation to yield the more stable akuammicine. nih.govresearchgate.net This deformylation process is supported by the detection of formaldehyde (B43269) in equimolar amounts to akuammicine during enzymatic assays. nih.govresearchgate.net Akuammicine itself is a precursor to other biologically active compounds and serves as a stable shunt product of the preakuammicine pathway. nih.govebi.ac.uk
The concerted action of these enzymes highlights a complex interplay that transforms the initial tetrahydro-β-carboline scaffold of strictosidine into the intricate Strychnos framework. nih.govebi.ac.uk
Pathways to Stemmadenine (B1243487) Acetate and its Derivatives from Strictosidine Aglycone
Stemmadenine acetate is a crucial intermediate in the biosynthesis of many important MIAs, including the anticancer agents vinblastine and vincristine. nih.govfrontiersin.org The pathway from strictosidine aglycone to stemmadenine acetate involves a series of six enzymatic steps in Catharanthus roseus. nih.gov
The initial steps are shared with the preakuammicine pathway, starting with the conversion of strictosidine aglycone to geissoschizine by geissoschizine synthase (GS) and its subsequent oxidation to dehydropreakuammicine by geissoschizine oxidase (GO). nih.govfrontiersin.org From there, a series of oxidoreductases (Redox1 and Redox2) and a stemmadenine O-acetyltransferase (SAT) are involved in converting dehydropreakuammicine to stemmadenine acetate. acs.org
Stemmadenine acetate then serves as a branching point for the synthesis of various alkaloid classes. For instance, it is the precursor to both catharanthine (B190766) (an iboga-type alkaloid) and tabersonine (B1681870) (an aspidosperma-type alkaloid), which are the direct precursors that couple to form vinblastine. nih.govmdpi.com The conversion of stemmadenine acetate to these downstream products involves further enzymatic modifications, including oxidation and cyclization steps. nih.govfrontiersin.org
Stereochemical Diversification Stemming from Strictosidine Aglycone
The stereochemistry of the final MIA product is largely determined by enzymatic transformations acting upon the strictosidine aglycone intermediate. While strictosidine itself possesses a defined 3(S) stereochemistry, the subsequent enzymatic steps can either retain or invert this configuration, leading to a wide range of stereoisomers with distinct biological activities. biorxiv.orgresearchgate.net
Enantioselective and Diastereoselective Control in Downstream Pathways from Strictosidine Aglycone
The enzymatic reduction of the highly reactive strictosidine aglycone is a key step in controlling the stereochemical outcome of MIA biosynthesis. nih.gov Various NADPH-dependent reductases, such as tetrahydroalstonine synthase (THAS) and other heteroyohimbine synthases (HYSs), act on different isomers of the strictosidine aglycone to produce specific heteroyohimbine diastereomers like ajmalicine, tetrahydroalstonine, and 19-epi-ajmalicine. nih.govnih.gov These enzymes exhibit remarkable stereoselectivity, stabilizing specific isomers from the aglycone equilibrium and reducing them to products with defined stereochemistry at multiple chiral centers. nih.govresearchgate.net
For example, THAS specifically produces tetrahydroalstonine. nih.gov The discovery and characterization of different HYSs have revealed that subtle changes in the enzyme's active site can lead to the formation of different diastereomers, highlighting the molecular basis for stereochemical diversity in this alkaloid family. nih.govresearchgate.net The ability of these enzymes to control the stereochemical outcome is crucial, as different stereoisomers often possess vastly different pharmacological properties. nih.gov
Mechanisms of C3 Stereochemistry Inversion from Strictosidine Aglycone Derivatives
While many MIAs retain the original 3(S) stereochemistry of strictosidine, a significant number of biologically important alkaloids, such as the antihypertensive drug reserpine (B192253), possess an inverted 3(R) configuration. researchgate.netbiorxiv.org The mechanism for this C3 epimerization has been a long-standing question in MIA biosynthesis. biorxiv.org
Recent research has identified a conserved oxidase-reductase enzyme pair that collaboratively inverts the C3 stereochemistry. researchgate.netbiorxiv.org This two-step process involves an initial oxidation of the 3(S)-configured substrate by a flavoprotein, heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O), to form a 3-dehydro or iminium intermediate. biorxiv.orgbiorxiv.org This intermediate is then stereospecifically reduced by a C3-reductase (HYC3R), a CAD-like enzyme, to yield the final 3(R) product. biorxiv.orgbiorxiv.org
This enzymatic duo has been found in several plant families and can act on a range of substrates, demonstrating a conserved mechanism for generating 3(R) MIAs and their oxindole (B195798) derivatives. researchgate.netbiorxiv.org The discovery of this C3-inversion machinery provides a key understanding of how plants achieve stereochemical diversity and facilitates the potential for engineering the biosynthesis of valuable 3(R)-configured alkaloids. biorxiv.org
Genomic and Evolutionary Aspects of Strictosidine Aglycone Dependent Pathways
Identification and Elucidation of Biosynthetic Gene Clusters Encoding Strictosidine (B192452) Aglycone Modifying Enzymes
The genes responsible for the intricate modifications of strictosidine aglycone are often organized into biosynthetic gene clusters (BGCs). These clusters facilitate the coordinated expression of pathway genes. In plants, these clusters are typically less compact than their microbial counterparts, often containing unrelated genes or large intergenic regions. nih.gov
The sequencing of genomes from MIA-producing plants like Catharanthus roseus (Madagascar periwinkle) and Rauvolfia serpentina has been instrumental in identifying these BGCs. nih.govwiley.com For instance, in C. roseus, a three-gene BGC is involved in the biosynthesis of the anticancer agent vinblastine (B1199706). biorxiv.org Another key discovery was the identification of a gene cluster in C. roseus containing paralogs of tetrahydroalstonine (B1682762) synthase (THAS), an enzyme that reduces strictosidine aglycone to form tetrahydroalstonine. nih.govwiley.com
Research in Rauvolfia tetraphylla has revealed a BGC of approximately 200 kbp that includes genes for strictosidine aglycone reductases and enzymes responsible for inverting the C3 stereochemistry of MIAs, a critical step in the biosynthesis of compounds like the antihypertensive drug reserpine (B192253). biorxiv.org The identification of these clusters, often through comparative genomics and co-expression analysis, has been a significant leap forward in understanding how plants orchestrate the complex downstream pathways from strictosidine aglycone. biorxiv.orgwiley.com
| Enzyme/Gene Cluster | Function | Plant Species | Reference |
| Tetrahydroalstonine Synthase (THAS) | Reduces strictosidine aglycone to tetrahydroalstonine. | Catharanthus roseus | nih.govwiley.com |
| Geissoschizine Synthase (GS) | Converts 4,21-dehydrogeissoschizine (B1238243) (a strictosidine aglycone rearrangement product) to geissoschizine. | Catharanthus roseus | nih.gov |
| Reserpine BGC | Contains strictosidine aglycone reductases and enzymes for C3 stereochemistry inversion. | Rauvolfia tetraphylla | biorxiv.org |
| Yohimbane Synthase (YOS) | Gateway enzyme for yohimbine-type MIAs. | Rauvolfia tetraphylla | researchgate.net |
Comparative Genomics and Evolution of Strictosidine Aglycone Metabolism Across Plant Families
Monoterpenoid indole (B1671886) alkaloids are primarily found in species belonging to the order Gentianales, which includes families like Apocynaceae (e.g., Catharanthus, Rauvolfia), Rubiaceae (e.g., Mitragyna), and Gelsemiaceae (e.g., Gelsemium). nih.govnih.gov Comparative genomics across these families reveals a fascinating evolutionary history of MIA biosynthesis.
The core upstream pathway leading to strictosidine is highly conserved. biorxiv.orgresearchgate.net The strictosidine synthase (STR) gene, for example, is found in a conserved BGC across MIA-producing species in the Gentianales order. biorxiv.org However, the downstream pathways that modify strictosidine aglycone show significant divergence, leading to the family-specific and even species-specific alkaloid profiles. researchgate.net
For example, while C. roseus is known for producing vinblastine and vincristine, Rauvolfia species produce compounds like reserpine and ajmaline. biorxiv.orgwiley.com This divergence is a result of the evolution of distinct enzyme families that act on the strictosidine aglycone intermediate. Phylogenomic analysis suggests that the gene cluster responsible for iridoid synthesis (a precursor to the secologanin (B1681713) half of strictosidine) evolved at the base of the Gentianales. researchgate.net In contrast, the enzymes that create the vast diversity of final MIA products appear to have been gained independently and evolved later in different plant lineages, highlighting a pattern of both conservation and rapid diversification. nih.gov The absence of key MIA biosynthetic genes, such as STR, in non-MIA producing Apocynaceae species like Pachypodium lamerei suggests that gene loss, potentially mediated by transposable elements, has also played a crucial role in shaping the metabolic landscape of this plant family. nih.gov
Gene Duplication and Diversification Events Shaping Strictosidine Aglycone Product Profiles
Gene duplication, followed by neofunctionalization (where a duplicated gene acquires a new function) or subfunctionalization (where duplicated genes divide the original function), is a primary driver of the chemical diversification of MIAs. wiley.com The genome of C. roseus shows evidence of whole-genome, segmental, and tandem duplications, which have created large families of paralogous genes involved in MIA biosynthesis. wiley.com
A clear example is the family of medium-chain dehydrogenase/reductase (MDR) enzymes that act on strictosidine aglycone. In C. roseus, several THAS paralogs exist in a gene cluster, suggesting that duplication events allowed for the evolution of enzymes with potentially new or slightly different functions. nih.govwiley.com Similarly, the evolution of cyclases that form the aspidosperma and iboga alkaloid scaffolds from a dehydrosecodine intermediate (derived from the strictosidine aglycone pathway) showcases this principle. Evidence points to an ancestral carboxylesterase (CXE) that, after losing its original function, was co-opted and then diversified through gene duplication to produce enzymes like tabersonine (B1681870) synthase and catharanthine (B190766) synthase. pnas.org
Another significant enzyme family shaped by duplication and diversification is the cytochrome P450s. The GAS clade of P450s, which is restricted to MIA-producing Gentianales, is responsible for converting various reduced strictosidine aglycones into different alkaloid groups. biorxiv.org Ancestral sequence reconstruction suggests an ancestral P450 in this clade had alstonine (B1665729) synthase activity. Subsequent gene duplications and neofunctionalization events led to the emergence of at least eight additional enzymatic activities, progressively expanding the chemical repertoire of MIAs. biorxiv.org These events highlight how genomic plasticity allows plants to explore and generate novel chemical diversity from the central strictosidine aglycone scaffold.
Metabolic Engineering and Synthetic Biology Strategies for Strictosidine Aglycone Derived Alkaloids
Reconstruction of Strictosidine (B192452) Aglycone-Mediated Pathways in Heterologous Hosts
The transfer of MIA biosynthetic pathways into microbial and plant-based systems offers a promising alternative to extraction from natural sources, allowing for greater control and scalability.
The baker's yeast, Saccharomyces cerevisiae, has emerged as a powerful chassis for the production of complex plant-derived natural products due to its genetic tractability, well-characterized metabolism, and robustness in industrial fermentation processes. The reconstruction of the strictosidine biosynthetic pathway in yeast represents a landmark achievement in synthetic biology. nih.gov
Initial efforts to produce strictosidine de novo in yeast involved the introduction of a multi-gene pathway from plants. One pioneering study integrated 14 genes from monoterpenoid indole (B1671886) alkaloid pathways, alongside seven additional genes and three gene deletions to enhance secondary metabolism, leading to the successful production of strictosidine. nih.gov However, the initial titers were modest, around 0.5 mg/L, highlighting the metabolic burden placed on the host by the heterologous pathway. nih.gov
Subsequent research has focused on optimizing the yeast platform for higher strictosidine yields. A key strategy has been to bypass the early, often rate-limiting, steps of the pathway by feeding commodity chemicals like geraniol (B1671447) and tryptamine (B22526). nih.gov This approach, combined with the optimization of P450 enzyme expression and their accessory proteins, and the use of auto-inducible promoters to decouple cell growth from product synthesis, has led to a significant increase in strictosidine titers, reaching approximately 50 mg/L in fed-batch fermentations. nih.gov
Furthermore, the engineered yeast strains have proven to be versatile platforms for producing novel strictosidine analogs. By feeding the yeast culture with modified tryptamine precursors, researchers have successfully synthesized halogenated strictosidine derivatives. nih.gov This demonstrates the potential of microbial cell factories not only for producing known alkaloids but also for generating new-to-nature compounds with potentially novel biological activities.
| Year | Key Achievement | Titer | Reference |
|---|---|---|---|
| 2015 | First de novo biosynthesis of strictosidine in yeast | ~0.5 mg/L | nih.gov |
| 2022 | Optimized production from geraniol and tryptamine in fed-batch culture | ~50 mg/L | nih.gov |
| 2022 | Production of halogenated strictosidine analogs through precursor-directed biosynthesis | Not specified | nih.gov |
Nicotiana benthamiana has become a widely used transient expression system for the rapid elucidation and reconstitution of plant biosynthetic pathways. constantsystems.comscispace.com The agroinfiltration method allows for the simultaneous co-expression of multiple genes, enabling researchers to quickly test gene function and reconstruct complex metabolic pathways within a plant cellular environment. constantsystems.comscispace.com
This system has been instrumental in studying the challenging pathways downstream of strictosidine aglycone, which involve a series of unstable intermediates. constantsystems.com By transiently expressing candidate genes in N. benthamiana, scientists have successfully reconstituted segments of the vinblastine (B1199706) biosynthetic pathway, which originates from strictosidine aglycone. constantsystems.com This approach facilitates the characterization of enzymes that are difficult to express and assay in microbial systems.
Moreover, the N. benthamiana platform has been utilized for the directed biosynthesis of new-to-nature alkaloids. By co-infiltrating the plant leaves with genes encoding enzymes from the MIA pathway along with unnatural starting substrates, researchers have been able to produce novel alkaloid products. constantsystems.com While yields can be a limitation, the system's speed and flexibility make it an invaluable tool for pathway discovery and proof-of-concept studies before committing to more resource-intensive stable transformation or microbial engineering efforts.
Engineering of Enzymes Acting on Strictosidine Aglycone for Enhanced Production or Novel Analog Formation
The enzymes that act upon strictosidine aglycone are critical control points in the biosynthesis of diverse MIA scaffolds. Engineering these enzymes offers a powerful strategy to enhance the production of desired alkaloids or to create novel chemical diversity.
Strictosidine synthase (STR), which catalyzes the Pictet-Spengler reaction between tryptamine and secologanin (B1681713) to form strictosidine, has been a target for protein engineering. mdpi.com The high substrate specificity of STR has been modulated through site-directed mutagenesis of its active site. By altering the amino acid residues that interact with the substrates, researchers have been able to influence the enzyme's acceptance of different tryptamine analogs, thereby enabling the synthesis of a wider range of strictosidine derivatives. mdpi.com
The enzymes immediately downstream of strictosidine deglucosylation, which act on the highly reactive strictosidine aglycone, are key to determining the structural fate of the resulting alkaloid. For instance, geissoschizine synthase is a crucial enzyme that channels the metabolic flux towards the biosynthesis of iboga and aspidosperma-type MIAs. nih.gov Engineering this and other downstream enzymes could potentially redirect the metabolic flow towards the production of specific, high-value alkaloids. While the instability of the strictosidine aglycone poses a significant challenge to these efforts, the continued discovery and characterization of new enzymes in the MIA pathway will provide more targets for protein engineering. constantsystems.com
Application of Advanced Genetic Tools (e.g., CRISPR/Cas9) for Pathway Optimization at the Strictosidine Aglycone Branch Point
The advent of precise and efficient genome editing tools, particularly the CRISPR/Cas9 system, is revolutionizing metabolic engineering. nih.gov These tools allow for targeted gene knockouts, insertions, and transcriptional regulation, providing unprecedented control over cellular metabolism. At the strictosidine aglycone branch point, where the pathway diverges to produce a vast array of different alkaloid skeletons, CRISPR/Cas9-based technologies hold immense potential for pathway optimization.
One of the key challenges in engineering MIA biosynthesis is managing the metabolic flux between competing pathways. The CRISPR interference (CRISPRi) system, which uses a deactivated Cas9 (dCas9) to block transcription of target genes, is a powerful tool for down-regulating competing pathways without causing cell viability issues that can arise from complete gene knockouts. By using CRISPRi to repress the expression of genes that divert precursors away from the desired alkaloid pathway, it is possible to channel more metabolic flux towards the product of interest. This strategy could be applied to fine-tune the expression of enzymes at the strictosidine aglycone branch point, thereby favoring the formation of a specific alkaloid class.
A practical example of how modulating gene expression at this branch point can alter the metabolic output comes from studies of a Catharanthus roseus mutant that accumulates high levels of ajmalicine (B1678821) at the expense of catharanthine (B190766) and vindoline (B23647). nih.gov This shift in alkaloid profile was linked to a reduction in the expression of geissoschizine synthase, the enzyme that directs the pathway towards catharanthine and vindoline precursors. nih.gov This finding highlights that targeted downregulation of specific genes at the branch point, achievable with CRISPRi, can effectively redirect metabolic flux.
Analytical and Mechanistic Investigations of Strictosidine Aglycone Transformations
Advanced Spectroscopic Methods for Characterizing Unstable Strictosidine (B192452) Aglycone Intermediates and Products
The inherent instability of strictosidine aglycone presents a significant challenge to its direct characterization. Consequently, researchers have focused on identifying the downstream products that arise from its spontaneous or enzymatically catalyzed rearrangements. A combination of liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy has been instrumental in this endeavor.
Upon deglycosylation, strictosidine aglycone exists as a series of reactive, labile intermediates in equilibrium. researchgate.net These can be selectively reduced by various enzymes to form different alkaloid skeletons. researchgate.net For instance, LC-MS analysis has been used to identify the products of enzymatic reactions involving strictosidine aglycone, such as the formation of heteroyohimbines. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments have been employed to elucidate the fragmentation patterns of strictosidine-derived alkaloids, which aids in their identification in complex mixtures. nih.gov
In one study, a novel monoterpene indole (B1671886) alkaloid named vitrosamine was discovered as a product of the reduction of strictosidine aglycone by a short-chain alcohol dehydrogenase. Its structure was characterized using 1H NMR spectroscopy. nih.gov The highly reactive nature of strictosidine aglycone can also be harnessed in bioinspired syntheses. By preparing silyl (B83357) ether derivatives of strictosidine aglycones, researchers can generate the reactive intermediates in situ, which then selectively convert into various alkaloid types, including heteroyohimbine and corynantheine (B231211) alkaloids. nih.gov
Kinetic Studies and Mechanistic Elucidation of Strictosidine Aglycone Converting Enzymes
The enzymatic conversion of strictosidine is primarily initiated by strictosidine β-D-glucosidase (SGD), which catalyzes its deglycosylation. nih.gov Kinetic studies on SGD from Catharanthus roseus have revealed its substrate preferences. The enzyme exhibits a high specificity for strictosidine. nih.govuliege.be Interestingly, it can also process the stereoisomer, vincoside, albeit at a much slower rate, indicating that the enzyme is not completely diastereoselective. nih.gov The kinetic data for SGD with various strictosidine analogs often fit a sigmoidal curve, suggesting cooperative binding. nih.gov
| Substrate | Vmax/K0.5 (Relative Efficiency) | Hill Coefficient |
| Strictosidine | 100% | >1.8 |
| 9-Methyl-strictosidine | Variable | >1.8 |
| 10-Methyl-strictosidine | Variable | >1.8 |
| 11-Methyl-strictosidine | Variable | >1.8 |
| 12-Methyl-strictosidine | Variable | >1.8 |
| Vincoside | Qualitatively slower than strictosidine | Not determined |
This table presents a summary of the kinetic behavior of Strictosidine Glucosidase (SGD) with strictosidine and its analogs. The catalytic efficiencies for various indole-substituted derivatives varied by less than an order of magnitude from that of the natural substrate, strictosidine. nih.gov
The enzyme that produces strictosidine, strictosidine synthase (STR), has also been the subject of detailed mechanistic studies. It catalyzes a Pictet-Spengler reaction between tryptamine (B22526) and secologanin (B1681713). nih.govnih.gov The three-dimensional structure of STR from Rauvolfia serpentina has provided insights into its active site and catalytic mechanism, highlighting the critical role of the catalytic residue Glu309. nih.govsmith.edu
In vitro Reconstitution of Multi-Enzyme Systems Initiated by Strictosidine Aglycone
The biosynthesis of complex MIAs involves a series of enzymatic steps following the formation of strictosidine aglycone. Reconstituting these pathways in vitro or in heterologous systems provides a powerful tool for studying the enzymes and producing novel alkaloids. frontiersin.org Significant progress has been made in reconstituting the strictosidine biosynthetic pathway in organisms like Nicotiana benthamiana and yeast. biorxiv.orgnih.govresearchgate.net
In one notable example, the biosynthesis of strictosidine was successfully reconstituted in N. benthamiana by co-expressing 14 enzymes. nih.govresearchgate.net This system enabled the production of this key intermediate without the need to supply any precursors. biorxiv.org Such platforms can then be extended to include downstream enzymes that act on the strictosidine aglycone. For instance, the production of the antipsychotic molecule alstonine (B1665729) and the anticancer precursor stemmadenine (B1243487) acetate (B1210297) has been achieved by expressing the respective biosynthetic enzymes in N. benthamiana starting from strictosidine. frontiersin.org
These cell-free or heterologous systems allow for the systematic investigation of the function of individual enzymes and the interplay between them. They also offer the potential for metabolic engineering to produce "new-to-nature" alkaloid analogs by feeding unnatural substrates to the reconstituted pathway. frontiersin.org The biosynthetic pathway to vinblastine (B1199706), for example, involves approximately 30 enzymatic steps starting from the strictosidine aglycone. frontiersin.org
Computational Chemistry and Molecular Dynamics Simulations of Strictosidine Aglycone-Enzyme Interactions
Computational approaches have become indispensable for understanding the transient interactions between the unstable strictosidine aglycone and the enzymes that catalyze its transformation. nih.gov The availability of high-resolution crystal structures of enzymes like strictosidine synthase and strictosidine glucosidase has paved the way for detailed computational studies. nih.govnih.gov
Molecular docking studies can predict the binding modes of strictosidine and its aglycone within the active sites of these enzymes. mdpi.comrasayanjournal.co.in For strictosidine glucosidase, structural analysis and site-directed mutagenesis have identified key amino acid residues such as Glu-207, Glu-416, His-161, and Trp-388 as essential for catalysis. nih.govresearchgate.net The aglycone portion of the substrate is surrounded by hydrophobic residues, with Gly-386 and Trp-388 being particularly important for its recognition. nih.gov
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-substrate complexes and can help to understand the conformational changes that occur during the catalytic cycle. researchgate.netmdpi.com These simulations can reveal how the active site accommodates the flexible aglycone and orients it for specific downstream reactions. Furthermore, quantum mechanics (QM) calculations can be employed to investigate the energetics of the chemical transformations themselves, such as the complex cyclization reactions that the strictosidine aglycone undergoes. researchgate.netrsc.org These computational tools, when combined with experimental data, provide a powerful platform for a deeper understanding of the intricate chemistry initiated by the formation of strictosidine aglycone(1+).
Q & A
Q. How can researchers accurately detect and quantify strictosidine aglycone(1+) in microbial cultures?
To detect strictosidine aglycone(1+), high-precision mass spectrometry is recommended for its ability to resolve the compound’s accurate mass. UV detection of surrogate substrates like 4-methylumbelliferyl-β-D-glucoside can indirectly measure enzymatic activity linked to aglycone formation. Alternatively, monitoring downstream products (e.g., tetrahydroalstonine) via HPLC or LC-MS provides confirmation, as these compounds only form in the presence of strictosidine aglycone . For quantification, calibration curves using synthetic standards are essential, and pellet analysis post-centrifugation ensures intracellular vs. extracellular differentiation .
Q. What are the key enzymatic steps in the biosynthesis of strictosidine aglycone(1+) from precursor molecules?
Strictosidine aglycone(1+) is derived from strictosidine via hydrolysis by strictosidine-β-glucosidase (SGD, EC 3.2.1.105). SGD removes the glucose moiety from strictosidine, yielding the aglycone. Precursor molecules like 8-oxogeranial and tryptamine are enzymatically condensed by strictosidine synthase to form strictosidine, which serves as the substrate for SGD. Downstream enzymes like tetrahydroalstonine synthase (THAS) further modify the aglycone into alkaloids .
Q. How can researchers monitor the formation of downstream monoterpenoid indole alkaloids from strictosidine aglycone(1+)?
Key downstream products (e.g., tetrahydroalstonine, catharanthine) are detected using targeted metabolomics. LC-MS/MS with multiple reaction monitoring (MRM) is optimal for specificity. For example, THAS activity can be assayed by tracking the conversion of strictosidine aglycone to tetrahydroalstonine using isotopic labeling (e.g., -tryptamine) to trace metabolic flux . Genetic disruption of THAS in yeast models can also validate pathway dependencies .
Q. What challenges arise in isolating strictosidine aglycone(1+) from complex microbial cultures?
Isolation challenges include low intracellular concentrations, instability of the aglycone in aqueous media, and co-elution with structurally similar metabolites. Centrifugation followed by solid-phase extraction (e.g., C18 columns) improves recovery. Stability studies recommend immediate freezing of samples at -80°C and the use of protease inhibitors to prevent enzymatic degradation .
Advanced Research Questions
Q. How can yeast cells be engineered to optimize strictosidine aglycone(1+) production?
Yeast strains are engineered to express heterologous SGD (e.g., from Catharanthus roseus) alongside geraniol hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8HGO) to enhance precursor supply. Co-culturing with Bacillus subtilis improves conversion efficiency by compartmentalizing toxic intermediates. Modular cloning (e.g., Golden Gate assembly) enables precise tuning of enzyme expression levels, while CRISPR-Cas9-mediated knockout of competing pathways (e.g., ergosterol biosynthesis) redirects metabolic flux .
Q. What methods characterize the kinetic parameters of strictosidine-beta-glucosidase (SGD) in vitro?
SGD activity is assayed using purified enzyme and synthetic substrates (e.g., 4-nitrophenyl-β-D-glucopyranoside), with product formation measured spectrophotometrically at 405 nm. Michaelis-Menten kinetics (, ) are determined under varying pH and temperature conditions. For variants with ≥70% sequence identity to wild-type SGD, thermal shift assays monitor stability, while stopped-flow spectroscopy captures transient intermediates .
Q. How can discrepancies in reported enzymatic efficiencies of SGD variants be resolved?
Discrepancies often arise from differences in assay conditions (e.g., pH, cofactors like Ca). Standardization using reference substrates (e.g., strictosidine vs. synthetic analogs) and inter-laboratory validation via round-robin testing are critical. Structural analysis (e.g., X-ray crystallography) of variant SGDs identifies active-site mutations affecting substrate binding, while molecular dynamics simulations predict catalytic efficiency .
Q. What strategies control stereochemistry during strictosidine aglycone(1+) conversion to heteroyohimbine alkaloids?
Stereochemical outcomes are dictated by enzyme-substrate interactions. For example, THAS from Catharanthus roseus imposes a specific conformation on strictosidine aglycone, favoring (3R,15S)-tetrahydroalstonine. Directed evolution of THAS or rational design (e.g., mutating residues in the catalytic pocket) can alter stereoselectivity. Chiral chromatography (e.g., Chiralpak IC) validates enantiomeric purity .
Q. How do biotechnological and chemical synthesis approaches for strictosidine aglycone(1+) compare?
Biotechnological synthesis in engineered yeast offers scalability and avoids toxic intermediates but requires optimization of microbial chassis. Chemical synthesis, as demonstrated by Anthony et al. (2021), uses asymmetric catalysis (e.g., palladium-mediated coupling) to construct the aglycone core but faces challenges in stereocontrol and step count (16 steps, 3% overall yield). Hybrid approaches, such as semisynthesis from microbially produced intermediates, balance efficiency and purity .
Q. How can metabolic flux analysis elucidate bottlenecks in the strictosidine aglycone(1+) pathway?
-glucose tracing coupled with GC-MS quantifies carbon flow through precursor pathways (e.g., MEP vs. MVA routes for terpenoid biosynthesis). Flux balance analysis (FBA) models identify rate-limiting steps (e.g., SGD activity). Knockdown of competing nodes (e.g., HMG-CoA reductase) via RNAi in plant models or CRISPRi in yeast increases flux toward strictosidine aglycone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
